(2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) is a peptide epoxyketone-based molecule designed as a selective inhibitor of the immunoproteasome subunits LMP7 and MECL-1. [] The immunoproteasome is a multi-subunit protease complex involved in the generation of peptides for antigen presentation and plays a role in immune and inflammatory responses. []
(2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) is a selective dual inhibitor of the LMP7 and MECL-1 subunits of the immunoproteasome. [] While the precise mechanism is not detailed, it likely inhibits these subunits through covalent modification of the catalytic threonine residue within their active sites. This inhibition disrupts the immunoproteasome's function in degrading intracellular proteins, which is essential for antigen presentation and immune signaling. []
Research suggests that dual inhibition of LMP7/LMP2 or LMP7/MECL-1 within the immunoproteasome is necessary for potent cytokine expression inhibition and in vivo efficacy in inflammatory disease models. [] This finding led to the development of a clinical candidate, KZR-616, which is structurally related to the compound and is currently being evaluated in clinical trials for the treatment of rheumatic diseases. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1